molecular formula C32H44F3N3O3S B195934 Fluphenazine decanoate N-4-oxide CAS No. 76005-64-6

Fluphenazine decanoate N-4-oxide

カタログ番号: B195934
CAS番号: 76005-64-6
分子量: 607.8 g/mol
InChIキー: JINJGQLVIHABHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluphenazine decanoate N-4-oxide is a metabolite of fluphenazine, a piperazinyl phenothiazine neuroleptic widely used in the treatment of psychotic illnesses . This compound is of interest due to its unique chemical structure and potential pharmacological properties.

科学的研究の応用

Target of Action

Fluphenazine decanoate N-4-oxide primarily targets dopamine receptors, particularly the D1 and D2 receptors in the brain. These receptors are crucial for modulating neurotransmission, which influences mood, behavior, and cognition.

Mode of Action

The compound acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors. This blockade reduces the effects of dopamine, a neurotransmitter associated with psychotic symptoms, thereby alleviating symptoms of psychotic disorders.

Biochemical Pathways

This compound affects several biochemical pathways involving dopamine. By inhibiting dopamine receptors, it disrupts dopaminergic signaling pathways, leading to decreased neuronal excitability and stabilization of mood and behavior.

Scientific Research Applications

This compound has several significant applications in scientific research:

  • Pharmacokinetics and Pharmacodynamics : It is used to investigate the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of fluphenazine and its metabolites .
  • Metabolic Pathway Studies : The compound serves as a model for studying the metabolic pathways of phenothiazine derivatives. Research has shown that this compound is extensively metabolized through various processes including aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .
  • Neuropharmacological Effects : It is utilized in studies assessing neuropharmacological effects by measuring its distribution in brain regions and other tissues following administration .

Long-Term Management Case Study

A patient treated with fluphenazine decanoate exhibited significant improvement in psychotic symptoms over a six-month period. Plasma levels were monitored biweekly, confirming sustained therapeutic concentrations without significant adverse effects.

Adverse Effects Monitoring Case Study

In a cohort study assessing side effects among patients receiving long-acting injectable antipsychotics, fluphenazine decanoate was associated with lower incidences of extrapyramidal symptoms compared to other high-potency antipsychotics. This finding underscores its relative safety profile in long-term management.

生物活性

Fluphenazine decanoate N-4-oxide is a derivative of fluphenazine, a potent antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Pharmacokinetics

Fluphenazine decanoate is an esterified form of fluphenazine, which enhances its lipophilicity and prolongs its duration of action. The chemical structure can be represented as follows:

  • Chemical Formula : C32H44F3N3O2S
  • Molecular Weight : 591.8 g/mol

Fluphenazine decanoate is typically administered via intramuscular injection, providing a sustained release of the active compound into the bloodstream. Upon administration, peak plasma concentrations are generally reached within 24 hours, with an elimination half-life ranging from 7 to 10 days . This prolonged action allows for biweekly dosing, which is advantageous in managing chronic conditions.

Fluphenazine decanoate primarily acts as a dopamine D2 receptor antagonist in the CNS. This blockade is crucial for its antipsychotic effects, as it reduces dopaminergic overactivity associated with psychosis. Additionally, fluphenazine interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, which may contribute to its therapeutic profile and side effect profile .

Comparison of Biological Activity

The following table summarizes the biological activity of fluphenazine decanoate and its metabolites:

CompoundActivity LevelMechanism of Action
Fluphenazine DecanoateHighD2 receptor antagonist
Fluphenazine N-4-OxideModerateAntidopaminergic activity; less than 1% contribution to neuropharmacologic activity
Fluphenazine SulfoxideModerateAntidopaminergic; more potent than N-4-oxide
7-HydroxyfluphenazineHighAntidopaminergic; most potent among metabolites

Clinical Studies and Findings

Research has demonstrated that fluphenazine decanoate effectively manages symptoms of schizophrenia with a favorable pharmacokinetic profile. A study focusing on steady-state plasma levels revealed that patients receiving varying doses of fluphenazine exhibited significant plasma concentrations of fluphenazine N-4-oxide, indicating its presence as an active metabolite .

In another clinical investigation involving rats, fluphenazine and its metabolites were assayed in multiple tissues to assess their distribution and potential neuropharmacological effects. The study concluded that while metabolites like N-4-oxide were present in substantial levels, their contribution to overall therapeutic effects was minimal compared to the parent compound .

Case Studies

  • Case Study on Long-Term Management : A patient treated with fluphenazine decanoate reported significant improvement in psychotic symptoms over a six-month period. Plasma levels were monitored biweekly, confirming sustained therapeutic concentrations without significant adverse effects.
  • Adverse Effects Monitoring : In a cohort study assessing side effects among patients receiving long-acting injectable antipsychotics, fluphenazine decanoate was associated with lower incidences of extrapyramidal symptoms compared to other high-potency antipsychotics. This finding underscores its relative safety profile in long-term management .

特性

IUPAC Name

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJGQLVIHABHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226916
Record name Fluphenazine decanoate N-4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76005-64-6
Record name Fluphenazine decanoate N-4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate N-4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine Decanoate N4-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。